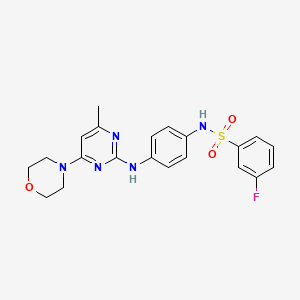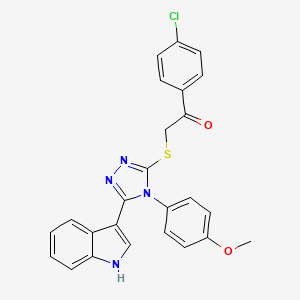![molecular formula C20H29N5 B11231399 1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine](/img/structure/B11231399.png)
1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine, with the molecular formula C20H27N5, is a complex organic compound. Its average mass is approximately 337.462 Da, and its monoisotopic mass is 337.226654 Da . This compound features a tetrazole ring, a cyclohexyl group, and a piperidine moiety.
Métodos De Preparación
Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of a cyclohexylamine derivative with a tetrazole ring precursor. The specific reaction conditions may vary, but typically, the tetrazole ring is formed through cyclization of an appropriate amine with sodium azide (NaN3).
Industrial Production: The industrial production of 1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine may involve large-scale synthesis using optimized conditions. detailed industrial methods are proprietary and not widely disclosed.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the cyclohexyl or piperidine ring can be replaced.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) are employed.
Substitution: Various nucleophiles (e.g., alkyl halides) can replace functional groups.
Major Products: The specific products depend on the reaction conditions and the substituents present. For example, reduction may yield an amine derivative, while oxidation could lead to an amide or an imine.
Aplicaciones Científicas De Investigación
1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine finds applications in:
Medicine: It may exhibit pharmacological activity, potentially affecting receptors or enzymes.
Chemical Research: Researchers use it as a building block for more complex molecules.
Industry: It might serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparación Con Compuestos Similares
While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.
Propiedades
Fórmula molecular |
C20H29N5 |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
1-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]piperidine |
InChI |
InChI=1S/C20H29N5/c1-16-10-9-11-17(2)18(16)25-19(21-22-23-25)20(12-5-3-6-13-20)24-14-7-4-8-15-24/h9-11H,3-8,12-15H2,1-2H3 |
Clave InChI |
ZQMVEAXLVSPZPO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231318.png)
![N-(2,3-dimethylphenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B11231324.png)
![6-Allyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231326.png)
![N-benzyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11231327.png)
![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11231335.png)

![1-(4-methylphenyl)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]cyclopentanecarboxamide](/img/structure/B11231350.png)

![3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11231363.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11231365.png)
![1-(1H-indazol-3-yl)-4-({4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B11231368.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline](/img/structure/B11231372.png)

![N-(3-chloro-4-methylphenyl)-6-ethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231374.png)
